2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
Description
2-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and a complex N-substituent containing hydroxyl, methyl, and methylthio groups. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and lipophilicity from the methylthio moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSPKUIGJLQAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide derivative, followed by the introduction of the hydroxy and methylthio groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated molecule.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The position and nature of substituents on the benzamide core significantly influence electronic properties and reactivity:
Key Findings :
Variations in the N-Substituent
The N-substituent’s complexity impacts steric effects and bioactivity:
Key Findings :
- Hydroxy and Methylthio Groups : The target’s N-substituent offers a balance of hydrophilicity (-OH) and membrane permeability (-SCH₃), contrasting with purely aromatic () or heterocyclic () substituents .
- Synthetic Accessibility : Halogenated aryl substituents () are synthesized efficiently (90% yield), while carbamothioyl derivatives () require multistep reactions .
Physicochemical and Structural Properties
Crystallographic data and stability comparisons:
Key Findings :
Biological Activity
2-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, also known as 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, is an organic compound with a complex structure that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural attributes suggest potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- Molecular Formula : C₁₃H₁₈BrNO₂S
- Molecular Weight : 332.26 g/mol
- CAS Number : 1396870-78-2
The compound features a bromine atom on the benzene ring, a hydroxy group, and a methylthio group, which contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets. The presence of the bromine atom may enhance its reactivity in substitution reactions, while the hydroxy group can form hydrogen bonds, potentially influencing protein interactions.
Target Proteins and Pathways
Research indicates that compounds structurally similar to this compound may act as inhibitors of various enzymes and receptors. For instance:
- PDE10A Inhibition : A related compound, N-methylbenzamide, has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), suggesting that similar mechanisms may be applicable to this compound.
Anticancer Activity
Recent studies have explored the cytotoxic effects of various derivatives in cancer cell lines. While specific data for this compound is limited, related compounds have shown promising results:
- Cytotoxic Potential : Compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, such as Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Antimicrobial Properties
Research into the antimicrobial activity of related benzamide derivatives suggests potential efficacy against bacterial strains. The presence of functional groups such as hydroxyl and methylthio may enhance the compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways.
Case Studies
- Study on PDE Inhibition : A study investigating the inhibitory effects of benzamide derivatives on PDE enzymes found that certain structural modifications led to enhanced potency against specific cancer cell lines.
- Cytotoxicity Assays : In vitro assays evaluating the cytotoxic effects of benzamide derivatives indicated a correlation between structural complexity and biological activity, highlighting the potential for further exploration of this compound in anticancer drug development .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-Methylbenzamide | 0.98 ± 0.06 | PDE10A Inhibitor |
| 3-Bromo-N-Methylbenzamide | Varies | Anticancer Activity |
| 3-Bromo-N-(2-Hydroxy-2-Methyl Butyl)Benzamide | TBD | Potential Antimicrobial & Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
